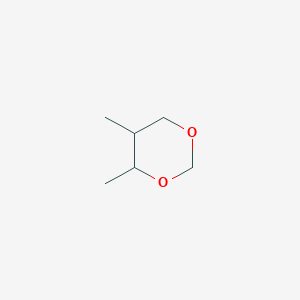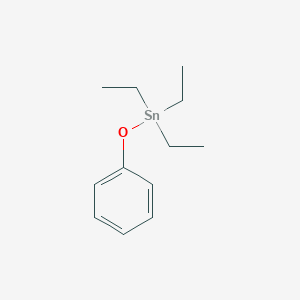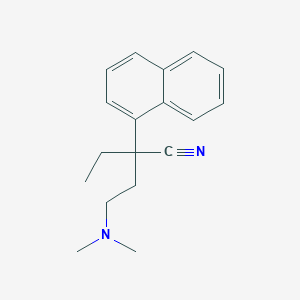
alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(Dimethylamino)ethyl)-alpha-ethyl-1-naphthaleneacetonitrile, commonly known as DEDAN, is a chemical compound that belongs to the class of naphthalene derivatives. It is a fluorescent dye that is widely used in scientific research applications, particularly in the field of biochemistry and physiology.
Mechanism of Action
DEDAN works by binding to specific biological molecules and emitting fluorescence upon excitation with light. The mechanism of action of DEDAN is based on the principle of fluorescence resonance energy transfer (FRET). When DEDAN is excited with light of a specific wavelength, it transfers its energy to the biological molecule to which it is bound, causing it to emit fluorescence.
Biochemical and Physiological Effects:
DEDAN has minimal biochemical and physiological effects on biological systems. It does not interfere with the normal functioning of cells and tissues, making it an ideal labeling agent for biological research studies.
Advantages and Limitations for Lab Experiments
DEDAN has several advantages as a fluorescent probe for biological research studies. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules such as antibodies and peptides. However, DEDAN has some limitations as well. It has a relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence studies. Additionally, DEDAN can be toxic to cells at high concentrations, which can affect the accuracy of research results.
Future Directions
There are several future directions for the use of DEDAN in scientific research. Some of these include:
1. Development of new DEDAN derivatives: New DEDAN derivatives can be developed with improved fluorescence properties and reduced toxicity.
2. Application in drug discovery: DEDAN can be used as a screening tool for the discovery of new drugs that target specific biological molecules.
3. Use in medical diagnostics: DEDAN can be used as a diagnostic tool for the detection of diseases such as cancer and infectious diseases.
Conclusion:
In conclusion, DEDAN is a fluorescent dye that has wide applications in scientific research, particularly in the field of biochemistry and physiology. It has high sensitivity and specificity for detecting biological molecules, and it can be easily conjugated to biomolecules. However, DEDAN has some limitations, including its short fluorescence lifetime and potential toxicity at high concentrations. Future research directions for DEDAN include the development of new derivatives, application in drug discovery, and use in medical diagnostics.
Synthesis Methods
DEDAN can be synthesized through the reaction of 2-(dimethylamino)ethylamine with alpha-ethyl-1-naphthaleneacetonitrile. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of DEDAN depends on the purity of the starting materials and the reaction conditions.
Scientific Research Applications
DEDAN is widely used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. It is also used as a labeling agent for the study of cellular structures and functions. DEDAN has been used in various research studies, including:
1. Detection of protein-protein interactions: DEDAN has been used as a fluorescent probe to detect protein-protein interactions in vitro and in vivo.
2. Labeling of cellular structures: DEDAN has been used to label cellular structures such as microtubules, actin filaments, and mitochondria.
3. Detection of nucleic acids: DEDAN has been used as a fluorescent probe to detect nucleic acids such as DNA and RNA.
properties
CAS RN |
1224-44-8 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(dimethylamino)-2-ethyl-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C18H22N2/c1-4-18(14-19,12-13-20(2)3)17-11-7-9-15-8-5-6-10-16(15)17/h5-11H,4,12-13H2,1-3H3 |
InChI Key |
FWUWEKZHCRWEQW-UHFFFAOYSA-N |
SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
synonyms |
α-[2-(Dimethylamino)ethyl]-α-ethyl-1-naphthaleneacetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




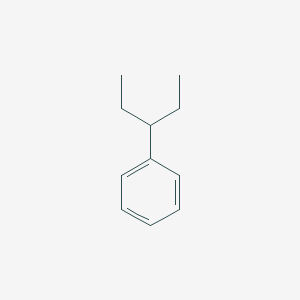
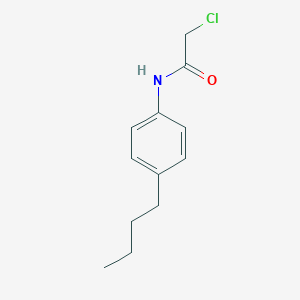


![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)

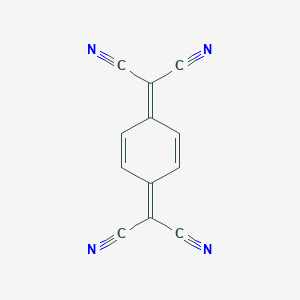
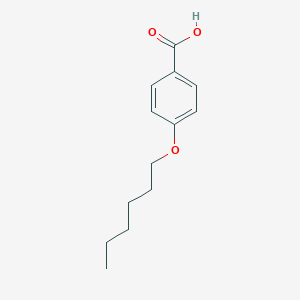
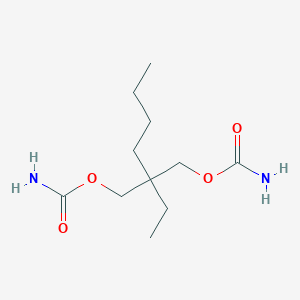
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
